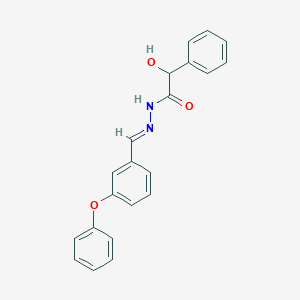
2,3,5,6-tetrafluoro-4-(4-nitrophenoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-tetrafluoro-4-(4-nitrophenoxy)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as TFB or TFBNA and is widely used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In
作用機序
TFB acts as an inhibitor of protein-protein interactions by binding to the surface of proteins and disrupting their interaction with other proteins. The binding of TFB to proteins is reversible, and the potency of inhibition depends on the concentration of TFB and the affinity of the protein for TFB.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFB depend on the protein or biological process being studied. TFB has been shown to inhibit the interaction of several proteins, including the interaction between the tumor suppressor p53 and its negative regulator MDM2. This inhibition leads to the activation of p53, which plays a crucial role in cell cycle regulation and DNA repair. TFB has also been shown to inhibit the interaction between the transcription factor NF-κB and its inhibitor IκBα, leading to the activation of NF-κB and the subsequent induction of inflammatory responses.
実験室実験の利点と制限
TFB has several advantages for use in lab experiments. It is a potent inhibitor of protein-protein interactions, which makes it a valuable tool for studying the mechanism of action of proteins. TFB is also a lead compound for drug discovery, and its unique properties make it an attractive target for the development of novel drugs. However, TFB has some limitations for lab experiments, including its high cost and the need for high-purity TFB for reliable results.
将来の方向性
There are several future directions for research on TFB. One area of research is the development of novel drugs based on the structure of TFB. Another area of research is the identification of new protein-protein interactions that can be targeted by TFB. Additionally, the development of new synthesis methods for TFB could lead to more cost-effective production and wider use in scientific research.
Conclusion:
In conclusion, 2,3,5,6-tetrafluoro-4-(4-nitrophenoxy)benzoic acid is a unique chemical compound that has gained significant attention in scientific research. Its potent inhibition of protein-protein interactions makes it a valuable tool for studying the mechanism of action of proteins and a lead compound for drug discovery. TFB has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on TFB, including the development of novel drugs and the identification of new protein-protein interactions.
合成法
The synthesis of TFB involves the reaction of 2,3,5,6-tetrafluorobenzoic acid with 4-nitrophenol in the presence of a catalyst. The reaction is carried out under specific conditions of temperature, pressure, and time to obtain the desired product. The purity of TFB is crucial for its use in scientific research, and several purification methods are employed to ensure high-quality TFB.
科学的研究の応用
TFB has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of protein-protein interactions and has been used to study the mechanism of action of several proteins. TFB has also been used as a tool to investigate the role of protein-protein interactions in various biological processes. Additionally, TFB has been used in drug discovery, as it can serve as a lead compound for the development of novel drugs.
特性
IUPAC Name |
2,3,5,6-tetrafluoro-4-(4-nitrophenoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F4NO5/c14-8-7(13(19)20)9(15)11(17)12(10(8)16)23-6-3-1-5(2-4-6)18(21)22/h1-4H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUPKMUVMNKQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=C(C(=C2F)F)C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F4NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-tetrafluoro-4-(4-nitrophenoxy)benzoic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{[(4-isopropylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5877714.png)

![2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5877743.png)

![3-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5877751.png)
![N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5877755.png)
![2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5877766.png)
![N-[3-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5877772.png)


![N-(3-chloro-4-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5877808.png)

![N-cyclohexyl-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5877815.png)